3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Description
3-Chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound featuring a fused pyrrolopyridine core substituted with a chlorine atom at the 3-position and a cyano group at the 7-position. Its structure combines electron-withdrawing substituents (Cl and CN) with a π-conjugated aromatic system, making it a candidate for applications in organic electronics, pharmaceuticals, and materials science.
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-6-4-12-7-5(3-10)1-2-11-8(6)7/h1-2,4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECATBGONZJMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231131 | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-02-8 | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloropyridine, a series of reactions involving nitration, reduction, and cyclization can lead to the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of 3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other pharmacologically active compounds.
Biological Studies: The compound is used in studies investigating its potential as an anti-cancer agent due to its ability to inhibit specific signaling pathways.
Chemical Biology: It is employed in the design of molecular probes for studying biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs include derivatives of pyrrolopyridine, indolo-carbazoles, and fused thiophene systems. Key differences lie in substituent positions, aromaticity, and heteroatom composition, which influence electronic, thermal, and binding properties.
Table 1: Comparative Analysis of Structural Analogs
Electronic and Thermal Properties
- Electron-Withdrawing Effects: The 3-Cl and 7-CN groups in the target compound create a stronger electron-deficient core compared to non-halogenated pyrrolopyridines (e.g., CAS 4414-89-5), enhancing its suitability for n-type semiconductor applications. In contrast, thieno[3,2-b]thiophene derivatives with electron-rich phenyl/CF3 groups exhibit p-type behavior .
- Thermal Stability : Indolo[3,2-b]carbazoles exhibit superior thermal stability (Tg >150°C) due to rigid fused rings, while the target compound’s stability is likely moderate, as pyrrolopyridines generally degrade below 250°C .
Biological Activity
3-Chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-b]pyridine core with a chlorine atom at the 3-position and a cyano group at the 7-position. Its molecular formula is C₈H₄ClN₃, and it has been identified as a precursor in the synthesis of various pharmacologically active molecules.
The primary mechanism of action for 3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile involves its interaction with specific molecular targets, particularly kinases. By binding to the active sites of these enzymes, it can inhibit their activity, thereby modulating critical signaling pathways associated with cell proliferation and survival. This property positions it as a potential candidate for anti-cancer therapies.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. For instance, it has been shown to inhibit specific signaling pathways involved in tumor growth. In vitro studies demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibit significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The compound's ability to inhibit kinase activity is crucial for its antitumor effects .
Antiviral Activity
Research has also highlighted the antiviral properties of 3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. Some derivatives have shown moderate activity against HIV-1 replication, indicating potential use in antiviral therapies. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrrolopyridine scaffold can enhance antiviral efficacy .
Other Pharmacological Effects
Beyond its anticancer and antiviral activities, this compound has been explored for its analgesic and anti-inflammatory properties. Pyrrolo[3,4-c]pyridine derivatives have demonstrated efficacy in treating diseases related to the nervous and immune systems, showcasing a broad spectrum of pharmacological effects .
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
